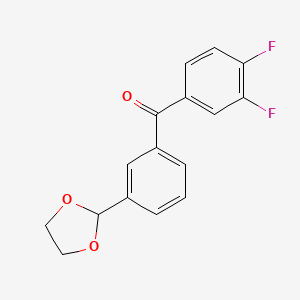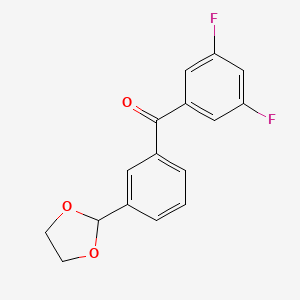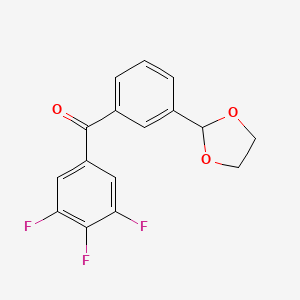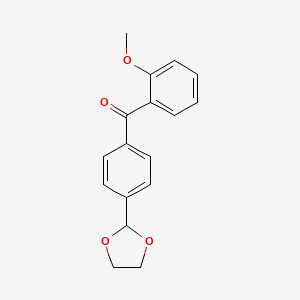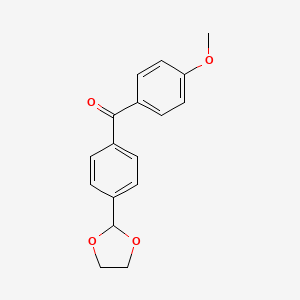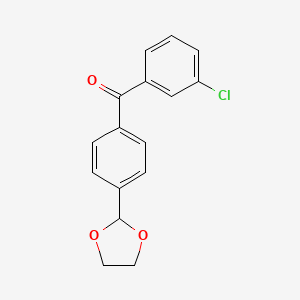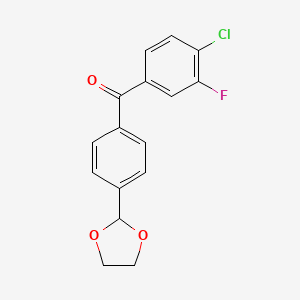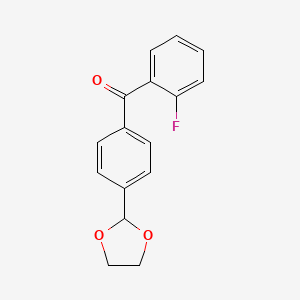
4'-(1,3-Dioxolan-2-YL)-2-Trifluormethylbenzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone” is a benzophenone derivative with a 1,3-dioxolane ring and a trifluoromethyl group attached. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The 1,3-dioxolane ring is a type of acetal, a functional group characterized by a carbon atom bonded to two-ether oxygen atoms .
Chemical Reactions Analysis
Benzophenones are known to undergo a variety of reactions, including reductions, Grignard reactions, and various condensation reactions . The 1,3-dioxolane ring can be cleaved under acidic conditions to yield the corresponding carbonyl compound .Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. Benzophenones are typically crystalline solids at room temperature, and the presence of the trifluoromethyl group may increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthese von Azoxybenzolen
Die Verbindung kann bei der Synthese von Azoxybenzolen verwendet werden . Azoxybenzole werden häufig als Flüssigkristalle verwendet , natürliche und synthetische Verbindungen mit verschiedenen biologischen Aktivitäten (Insektizidaktivität, Pflanzenwachstumsregulatoren) , Liganden zur Herstellung von Koordinations polymeren , und Polyvinylchlorid-Stabilisatoren . Die Reaktivität der Azoxygruppe ermöglicht es, sie als Bausteine in der Feinorganischen Synthese einzusetzen .
Umweltfreundliches Reduktionsmittel
Die Verbindung kann durch Reduktion von 2-(4-Nitrophenyl)-1,3-dioxolan synthetisiert werden, wobei Glucose als umweltfreundliches Reduktionsmittel in alkalischem Medium verwendet wird . Diese Methode bietet eine umweltfreundliche Alternative zu traditionellen Reduktionsmethoden.
Synthese von bioaktiven Verbindungen
Azoxybenzole mit Carbonylgruppen können als Ausgangsverbindungen für die Synthese von Analoga natürlicher und synthetischer Azoxymycine und anderer praktisch nützlicher Verbindungen verwendet werden . Beispielsweise ist ein cyclisches Acetal, das aus 1,2-Bis(4-formylphenyl)diazenoxid und Ethylenglykol hergestellt wird, in der Lage, das Wachstum von Getreidekulturen zu stimulieren .
Synthese von substituierten 1,3-Dioxolanen
Die Verbindung kann bei der stereoselektiven Bildung von substituierten 1,3-Dioxolanen verwendet werden . Diese Reaktion verläuft über die stereospezifische Erzeugung eines 1,3-Dioxolan-2-yl-Kationzwischenprodukts während der Oxidation von Alkensubstraten mit hypervalentem Iod .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMQSWVFQZUBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645125 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-49-1 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

